TFP Ester Hydrolytic Stability Outperforms NHS Ester by Orders of Magnitude at Physiological pH
Sulfo DBCO-TFP Ester employs a 2,3,5,6-tetrafluorophenyl (TFP) ester leaving group instead of the conventional N-hydroxysuccinimide (NHS) ester. TFP esters exhibit markedly superior resistance to spontaneous hydrolysis in aqueous buffers compared to NHS esters, a difference that becomes critical at pH ≥8 where NHS ester half-lives are measured in minutes . The amine linkage bond formed is identical to that produced by NHS or sulfo-NHS esters, but TFP ester chemistry enables more efficient and reproducible conjugation in most aqueous scenarios . This translates directly to higher degrees of labeling (DOL) with less reagent consumption and reduced lot-to-lot variability.
| Evidence Dimension | Hydrolytic stability of amine-reactive ester in aqueous buffer at elevated pH |
|---|---|
| Target Compound Data | TFP ester: stable in aqueous buffers with optimal reaction pH 7.5–8.0; remains active for several hours under slightly basic conditions |
| Comparator Or Baseline | NHS ester: rapid hydrolysis in water or aqueous buffer, especially at pH ≥8 where half-lives measured in minutes; optimal reaction pH 7.0 |
| Quantified Difference | Qualitative: 'orders of magnitude' greater hydrolytic stability for TFP ester; NHS ester half-life |
| Conditions | Aqueous buffer systems, pH range 7.0–8.0, room temperature |
Why This Matters
For procurement, this means less reagent is required per conjugation reaction (lower cost per labeling event) and more consistent labeling stoichiometry across independent experiments.
